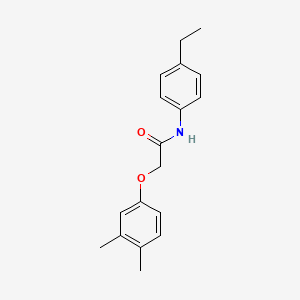![molecular formula C22H25ClN2O2 B5548778 8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)
8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C22H25ClN2O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1604557 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized through condensation reactions, with one study focusing on its crystal structure determination through single-crystal X-ray diffraction. This analysis revealed a complex molecular structure incorporating planar and chair conformation rings, highlighting its intricate molecular geometry (Wang et al., 2011).
Antiviral Applications
- Anti-coronavirus Activity : Research into the antiviral properties of derivatives of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, which share a similar scaffold with the compound , found that certain derivatives inhibit human coronavirus replication. This suggests potential utility in antiviral drug development, indicating the versatility of the azaspirodecanone scaffold for generating compounds with significant antiviral activity (Çağla Begüm Apaydın et al., 2019).
Antimicrobial and Antifungal Properties
- Antifungal Agents : A study on 2,8-diazaspiro[4.5]decan-1-one derivatives revealed their potential as chitin synthase inhibitors and antifungal agents. Some derivatives showed moderated to excellent potency against chitin synthase and exhibited antifungal activity, highlighting the compound's relevance in the development of new antifungal therapies (Bing Li et al., 2019).
Anticonvulsant Activity
- Impact on Anticonvulsant Activity : N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study identified compounds with significant anticonvulsant activity, suggesting the potential of azaspirodecanone derivatives in the development of anticonvulsant therapies (J. Obniska et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The compound has shown significant potential as a RIPK1 inhibitor, suggesting its potential for further development as a therapeutic agent for various inflammatory diseases . Future research could focus on further structural optimization of this compound to enhance its potency and selectivity for RIPK1 .
Eigenschaften
IUPAC Name |
8-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-7-5-17(6-8-19)15-27-20-4-2-1-3-18(20)14-25-11-9-22(10-12-25)13-21(26)24-16-22/h1-8H,9-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZSVBKFBJFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)
![1-[(2-METHYLPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE](/img/structure/B5548727.png)
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5548728.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)
![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)
![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)
![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

